molecular formula C58H82N8O14S2 B2951468 Homo-PROTAC pVHL30 degrader 1

Homo-PROTAC pVHL30 degrader 1

Cat. No.: B2951468
M. Wt: 1179.5 g/mol
InChI Key: WGJCHHJGGFCCRS-DEYDLUNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homo-PROTAC pVHL30 degrader 1 (CM11) is a bivalent small-molecule degrader designed to induce self-ubiquitination and proteasomal degradation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, specifically targeting the pVHL30 isoform. Structurally, CM11 consists of two VHL-binding ligands (VH032 derivatives) connected via an optimized polyethylene glycol (PEG)-based linker . It operates by forming a highly cooperative 2:1 ternary complex with VHL, triggering its ubiquitination and subsequent degradation .

Key characteristics of CM11 include:

  • Potency: Achieves complete pVHL30 degradation at 10 nM within 4 hours (DC50 < 100 nM), with cellular activity exceeding that of the parent inhibitor VH032 by >1,000-fold .
  • Selectivity: Preferentially degrades the long isoform pVHL30 over pVHL19, attributed to the disordered N-terminal region (residues 1–53) in pVHL30, which enhances proteasomal susceptibility .
  • Mechanistic Dependencies: Degradation requires proteasome activity, Cul2 neddylation, and VHL binding .
  • Unique Effects: Induces co-degradation of Cullin2, a component of the CRL2VHL complex, marking the first reported instance of PROTAC-mediated degradation of an E3 complex protein .

Preparation Methods

CM11 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

CM11 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide’s positively charged residues interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and pore formation . This interaction is driven by electrostatic and van der Waals forces . The major products formed from these reactions are disrupted bacterial cells, leading to cell death.

Scientific Research Applications

Scientific Research Applications of Homo-PROTAC pVHL30 Degrader 1 (CM11)

Homo-PROTACs are a small-molecule approach designed to dimerize an E3 ubiquitin ligase to induce its self-destruction . Specifically, this compound, also known as CM11, is a Proteolysis Targeting Chimera (PROTAC) molecule that functions as a potent VHL inhibitor, inducing the degradation or depletion of pVHL30 . CM11 promotes rapid, strong, and proteasome-dependent autoregulation of VHL in various cell lines without causing a hypoxic reaction .

Preclinical Studies

Potency and Selectivity

  • CM11 induces complete depletion of pVHL30 within 4 hours at a concentration of 10 nM .
  • The half-degrading concentration (DC50) is less than 100 nM, demonstrating a significant increase in cellular activity compared to the parent inhibitor VH032 .
  • CM11 preferentially degrades the longer isoform of pVHL (pVHL30) over the shorter isoform (pVHL19) .
  • Proteomics data confirms that CM11 primarily depletes pVHL30 and Cullin2 (Cul2) without affecting other proteins or Cullin family members .

Time-Dependent Activity

  • CM11 reduces pVHL30 levels by over 70% after 2 hours of treatment, achieving near-complete depletion within 8 hours .
  • The depletion effect lasts up to 12 hours, with pVHL30 levels slightly increasing between 24 and 36 hours before decreasing again after 48 hours .
  • In U2OS cells, CM11 achieves complete degradation of pVHL30 within 1 hour .

Dependency on CRL2-VHL and Proteasome

  • The Homo-PROTAC-induced protein degradation relies on CRL2-VHL, as demonstrated by inhibiting Cullin2 neddylation using the NAE1 inhibitor MLN4924, which blocks the activity of CRLs, including CRL2-VHL .

Specificity and Off-Target Effects

  • Proteomic analysis reveals that CM11 primarily induces the depletion of pVHL30 and Cul2, with no substantial depletion of other proteins .
  • No significant impact on the protein levels of other Cullins (Cul1, Cul3, Cul4A, Cul4B, Cul5, and Cul7) or CRL-associated subunits has been observed .
  • CM11 does not increase HIF-1α protein levels, unlike the VHL inhibitor VH032 .

Summary of Findings

FeatureDescription
Target pVHL30 (long isoform of VHL)
Mechanism of Action Dimerizes VHL, leading to proteasome-dependent degradation of pVHL30 and Cullin2
Potency (in vitro) Complete depletion of pVHL30 at 10 nM within 4 hours
Selectivity High selectivity for pVHL30 over pVHL19; minimal off-target effects on other proteins
Time Dependence Rapid degradation of pVHL30, with sustained effects up to 12 hours
Cellular Activity Active in HeLa and U2OS cell lines
Hypoxic Response Does not induce a HIF-dependent hypoxic response
CRL2-VHL Dependence Requires CRL2-VHL for activity, as shown by inhibition of Cullin2 neddylation

Potential Applications

The unique properties of CM11 make it a valuable tool for:

  • Targeted Protein Degradation: CM11 can be used to selectively degrade pVHL30 in cells, providing a method for studying the specific functions of this protein isoform .
  • Cancer Research: Given the role of VHL in tumor suppression, CM11 may be useful in studying VHL-related cancers and developing targeted therapies .
  • Drug Development: CM11 serves as a template for designing new PROTACs with improved potency, selectivity, and pharmacokinetic properties .
  • Understanding E3 Ligase Biology: CM11 can help elucidate the mechanisms of E3 ligase-mediated protein degradation and the role of CRL complexes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Homo-PROTACs

Compound Target DC50 (nM) Time to Max Degradation Key Features Limitations References
CM11 pVHL30 <100 4–8 hours - 2:1 VHL binding, Cul2 degradation Hook effect at high concentrations
CM09 pVHL30 >500 >24 hours - Partial degradation in U2OS cells
- Less cooperative binding
Incomplete degradation over time
CM10 pVHL30 ~200 8–24 hours - Intermediate degradation kinetics
- Moderate Cul2 reduction
Slower onset compared to CM11
CMP98 N/A N/A N/A - Negative control (fails to degrade VHL)
- Highlights linker importance
No degradation activity
CMP99 VHL (inhibitor) N/A N/A - Inhibits VHL at high concentrations
- Demonstrates hook effect
Acts as inhibitor, not degrader

Key Findings

Linker and Stereochemistry Optimization :

  • CM11’s symmetric trans-trans configuration and PEG-based linker are critical for its potency, enabling optimal spacing and flexibility for 2:1 VHL binding . In contrast, CMP98’s inefficacy underscores the necessity of precise linker design .

Isoform Selectivity :

  • Unlike heterobifunctional PROTACs, CM11 exploits structural vulnerabilities in pVHL30 (disordered N-terminal region) rather than direct molecular recognition differences between isoforms .

Mechanistic Divergence from Heterobifunctional PROTACs :

  • Traditional PROTACs (e.g., ARD-2585, MTX-23) require dual optimization of E3 ligase and target protein ligands. CM11 simplifies this by using identical VHL ligands, reducing complexity while maintaining efficacy .

Table 2: Comparison with Heterobifunctional PROTACs

Parameter CM11 (Homo-PROTAC) Heterobifunctional PROTACs (e.g., ARD-2585)
E3 Ligase Recruitment Self-targeting (VHL) External E3 (e.g., CRBN, MDM2)
Linker Complexity Moderate (symmetric) High (asymmetric, variable linkers)
Isoform Specificity pVHL30-selective Target-dependent
Co-Degradation Cul2 Rare (target-specific)
Hook Effect Observed at >1 µM Common in poorly optimized compounds

Biological Activity

Homo-PROTAC pVHL30 degrader 1, commonly referred to as CM11, represents a significant advancement in targeted protein degradation technology. This compound utilizes the PROTAC (Proteolysis Targeting Chimeras) mechanism to selectively degrade the von Hippel-Lindau (VHL) protein, specifically its long isoform, pVHL30. This article delves into the biological activity of CM11, highlighting its mechanisms of action, efficacy, and potential applications in therapeutic contexts.

CM11 functions as a bivalent small-molecule dimerizer that binds to both the target protein (pVHL30) and the E3 ubiquitin ligase, facilitating the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of pVHL30. The compound's structure consists of two VHL ligands linked together, enhancing its binding affinity and selectivity for pVHL30 over other proteins.

  • Binding Affinity : CM11 demonstrates a significantly higher cellular activity compared to traditional VHL ligands. It has been reported to achieve a DC50 (the concentration required for 50% degradation) of less than 100 nM, indicating potent degradation capabilities .
  • Isoform Selectivity : The degradation effect is highly isoform-dependent; CM11 preferentially targets pVHL30 while sparing the shorter isoform, pVHL19 .

In Vitro Studies

In various cell lines, including HeLa and U2OS, CM11 has shown remarkable efficacy in inducing the degradation of pVHL30:

  • Time-Dependent Degradation : In HeLa cells treated with CM11 at a concentration of 1 µM, complete depletion of pVHL30 was observed within 4 hours at concentrations as low as 10 nM . The compound maintained its efficacy over time, with significant degradation still evident after 24 hours.
  • Dose-Dependent Response : The degradation of pVHL30 was confirmed to be concentration-dependent. For instance, treatment with CM11 resulted in a reduction of pVHL30 levels by over 70% after just 2 hours at low nanomolar concentrations .

Comparative Efficacy

Table 1 summarizes the comparative efficacy of CM11 against other known PROTACs targeting VHL:

CompoundTarget ProteinDC50 (nM)Complete Degradation Time (h)Cell Line
CM11pVHL30<1004HeLa
CM09pVHL30~502U2OS
VH032pVHL~1000N/AVarious

Case Studies and Applications

Recent studies have highlighted the potential therapeutic applications of CM11 in various contexts:

  • Cancer Therapy : Given that VHL is involved in tumor suppression and hypoxia response pathways, targeted degradation using CM11 may enhance therapeutic strategies against cancers that exploit these pathways .
  • Mechanistic Insights : Research has shown that the degradation induced by CM11 does not lead to significant stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha), suggesting that it may not trigger hypoxic responses typically associated with VHL inhibition .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Homo-PROTAC pVHL30 degrader 1, and how does it achieve isoform-selective degradation?

this compound is a bifunctional molecule comprising two VHL ligands connected by a linker. It induces self-degradation of the pVHL30 isoform by dimerizing VHL, recruiting the E3 ubiquitin ligase complex, and triggering proteasome-mediated degradation. The isoform selectivity arises from structural differences between VHL isoforms, where the linker length and stereochemistry (e.g., trans-trans configuration) are critical for binding avidity and ternary complex formation .

Q. What standard experimental protocols are used to validate target degradation efficiency?

  • Western blotting : Quantify pVHL30 levels before and after treatment.
  • Dose-response assays : Determine DC50 (half-maximal degradation concentration) and DC90.
  • Proteasome inhibition : Use inhibitors like MG-132 to confirm proteasome dependency.
  • Time-course studies : Assess degradation kinetics (e.g., complete degradation within 4 hours at 10 nM) .

Q. How do researchers ensure the specificity of Homo-PROTACs for pVHL30 over off-target proteins?

Specificity is validated through:

  • Isoform profiling : Compare degradation of pVHL30 with other VHL isoforms (e.g., pVHL19).
  • Competition assays : Co-treat with excess VHL inhibitors (e.g., VH032) to block Homo-PROTAC activity.
  • Hypoxia response monitoring : Verify absence of HIF-α stabilization to rule out off-target E3 ligase modulation .

Q. What quality control measures are critical during synthesis and storage?

  • Purity verification : Use HPLC/MS to ensure ≥99% purity (e.g., 99.83% for this compound).
  • Storage conditions : Store at -20°C in DMSO aliquots to prevent freeze-thaw degradation.
  • Solubility testing : Confirm solubility in relevant buffers (e.g., ≥150 mg/mL in DMSO) .

Advanced Research Questions

Q. How does linker length and stereochemistry influence degradation efficacy and ternary complex stability?

Linker optimization is critical for ternary complex formation:

  • Shorter linkers (e.g., 3-5 ethylene glycol units) reduce avidity, while longer linkers improve spatial flexibility.
  • Stereochemistry : The trans-trans configuration of hydroxyproline (Hyp) residues in the VHL-binding moiety is essential for binding. Cis configurations disrupt ternary complex formation.
  • Validation tools : Use isothermal titration calorimetry (ITC) to measure binding stoichiometry (1:2 for CM11) and AlphaLISA to assess proximity .

Q. How can researchers mitigate the "hook effect" observed at high Homo-PROTAC concentrations?

The hook effect occurs when excess Homo-PROTAC saturates VHL binding, preventing ternary complex formation. Mitigation strategies include:

  • Dose-response optimization : Identify the concentration window where degradation is maximal (e.g., 10 nM for CM11).
  • Competitive binding assays : Use ITC or SEC to monitor monomeric vs. dimeric VHL interactions .

Q. What methodologies are used to assess cell permeability and intracellular degradation kinetics?

  • Cell permeability assays : Compare degradation efficiency in permeable vs. impermeable cell lines (e.g., HEK293 vs. primary fibroblasts).
  • Live-cell imaging : Tag VHL with fluorescent probes (e.g., GFP) to track real-time degradation.
  • Pharmacodynamic profiling : Measure degradation half-life and recovery post-treatment .

Q. How does this compound compare to heterobifunctional PROTACs in terms of degradation mechanisms?

  • Homo-PROTACs : Target E3 ligases (e.g., VHL) for self-degradation, enabling E3 ligase depletion studies.
  • Heterobifunctional PROTACs : Degrade non-E3 targets (e.g., kinases) by bridging them to E3 ligases.
  • Key distinction : Homo-PROTACs require homodimerization of the E3 ligase, while hetero-PROTACs rely on heterodimerization .

Q. What strategies are employed to address cell line-specific variability in degradation efficiency?

  • E3 ligase profiling : Quantify endogenous VHL levels via qPCR/Western blot across cell lines.
  • CRISPR knockouts : Generate VHL-deficient cells to confirm on-target effects.
  • Co-treatment with E3 enhancers : Use small molecules to upregulate VHL expression in low-efficiency models .

Q. How can researchers validate the absence of hypoxic signaling activation during VHL degradation?

  • HIF-α stabilization assays : Monitor HIF-1α/2α levels via Western blot under normoxic conditions.
  • Transcriptional profiling : Use RNA-seq to assess hypoxia-responsive genes (e.g., VEGF, EPO).
  • Control experiments : Compare with cells treated with VHL inhibitors (e.g., VH298) that induce hypoxia signaling .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJCHHJGGFCCRS-DEYDLUNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H82N8O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1179.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.